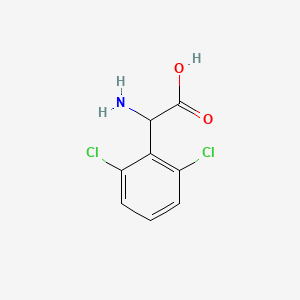

2-amino-2-(2,6-dichlorophenyl)acetic Acid

Description

BenchChem offers high-quality 2-amino-2-(2,6-dichlorophenyl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2-(2,6-dichlorophenyl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-(2,6-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAIBRZKLBUDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397801 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42057-30-7 |

Source

|

| Record name | 2-amino-2-(2,6-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"in vitro" assay for "2-amino-2-(2,6-dichlorophenyl)acetic acid" activity

Application Note: Functional Profiling of 2-Amino-2-(2,6-dichlorophenyl)acetic Acid

Executive Summary

2-Amino-2-(2,6-dichlorophenyl)acetic acid (CAS: 42057-30-7), also known as 2,6-Dichlorophenylglycine (2,6-DCPG) , is a non-proteinogenic amino acid and a structural analog of the neurotransmitter glutamate. Belonging to the class of halogenated phenylglycines, this compound is of significant interest in neuropharmacology as a putative ligand for Metabotropic Glutamate Receptors (mGluRs) and the glycine-binding site of NMDA receptors .

Unlike its 3,4-dichloro (e.g., S-3,4-DCPG) or 3,5-dihydroxyphenylglycine (DHPG) counterparts—which are established mGluR8 and Group I agonists, respectively—the 2,6-dichloro substitution pattern presents unique steric and electronic properties. This application note details the protocols for profiling its activity as a glutamatergic modulator and assessing its transport kinetics via the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) .

Key Applications:

-

Structure-Activity Relationship (SAR) Profiling: Determining selectivity for Group II/III mGluRs versus NMDA receptors.

-

Transport Kinetics: Evaluating blood-brain barrier (BBB) permeability potential via LAT1 competition.

-

Chiral Resolution: Assessing enantioselective potency (R- vs. S-isomers).

Biological Mechanism & Rationale

The biological activity of 2,6-DCPG is hypothesized based on the "Phenylglycine Scaffold" paradigm in medicinal chemistry.

-

mGluR Modulation: Phenylglycines are "conformationaly restricted" glutamate analogs. The phenyl ring mimics the distal carboxylate of glutamate. The 2,6-dichloro substitution imposes significant steric hindrance, potentially favoring selectivity for specific mGluR subtypes (mGluR4, 6, 7, or 8) or acting as an antagonist by preventing the "Venus flytrap" domain closure.

-

NMDA Glycine Site: The glycine co-agonist site on the NMDA receptor accommodates halogenated amino acids. 2,6-DCPG is assayed to determine if it acts as a competitive antagonist (similar to 5,7-dichlorokynurenic acid) or a partial agonist.

-

LAT1 Transport: As a bulky, hydrophobic amino acid, 2,6-DCPG is a candidate substrate for LAT1, which is highly expressed at the BBB and in glioma cells.

Pathway Visualization: Glutamatergic Signaling

Caption: Putative signaling pathways engaged by 2,6-DCPG. The compound may modulate cAMP via Gi-coupled mGluRs, alter Calcium flux via NMDA receptors, or undergo cellular uptake via LAT1.

Experimental Protocols

Protocol A: Functional mGluR Assay (cAMP Inhibition)

Objective: To determine if 2,6-DCPG acts as an agonist for Gi-coupled mGluRs (Group II: mGluR2/3; Group III: mGluR4/6/7/8).

Materials:

-

Cell Line: CHO-K1 cells stably expressing human mGluR8 (or mGluR2).

-

Reagents: Forskolin (10 µM), IBMX (500 µM), HTRF cAMP Detection Kit (Cisbio).

-

Compound: 2-Amino-2-(2,6-dichlorophenyl)acetic acid (10 mM stock in DMSO).

Procedure:

-

Cell Seeding: Plate 10,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

-

Stimulation Buffer: Prepare HBSS + 500 µM IBMX (phosphodiesterase inhibitor).

-

Agonist Mode:

-

Add 2,6-DCPG (serial dilution: 100 µM to 0.1 nM) to cells.

-

Immediately add Forskolin (10 µM final) to stimulate cAMP production.

-

Rationale: Gi-coupled agonists will inhibit the Forskolin-induced cAMP spike.

-

-

Antagonist Mode:

-

Add 2,6-DCPG (serial dilution).

-

Add reference agonist (e.g., L-Glutamate or DCPG at EC80).

-

Add Forskolin.

-

-

Incubation: Incubate for 30 minutes at Room Temperature (RT).

-

Detection: Add HTRF lysis/detection reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

-

Analysis: Read on an HTRF-compatible plate reader (e.g., PHERAstar). Calculate the FRET ratio (665nm/620nm).

Data Interpretation:

-

Agonist: Dose-dependent decrease in HTRF ratio (inhibition of cAMP).

-

Antagonist: Recovery of cAMP signal in the presence of Glutamate.

Protocol B: LAT1 (SLC7A5) Transporter Competition Assay

Objective: To assess if 2,6-DCPG is a substrate for LAT1, which predicts BBB permeability and tumor uptake.

Materials:

-

Cell Line: HEK293 cells transiently overexpressing human LAT1 (SLC7A5) and CD98 (SLC3A2).

-

Radioligand: [³H]-L-Leucine (PerkinElmer).

-

Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

Procedure:

-

Preparation: Seed cells in 24-well plates (Poly-D-Lysine coated). Use Sodium-free Choline-Cl buffer (to exclude Na+-dependent transport).

-

Equilibration: Wash cells 3x with warm Choline buffer.

-

Uptake Phase:

-

Prepare uptake solution: 100 nM [³H]-L-Leucine ± 2,6-DCPG (1 µM - 1 mM).

-

Include 10 mM BCH as a positive control for 100% inhibition.

-

Add 400 µL to cells. Incubate for 2 minutes at 37°C (initial rate conditions).

-

-

Termination: Aspirate rapidly and wash 3x with ice-cold PBS containing 1 mM unlabeled Leucine.

-

Lysis: Lyse cells with 0.1 M NaOH.

-

Quantification: Mix lysate with scintillation fluid and count CPM (Counts Per Minute).

Calculation:

Data Presentation & Analysis

Expected Results Summary

| Assay Type | Parameter | Expected Outcome (Hypothetical) | Interpretation |

| mGluR8 Functional | IC50 (cAMP) | > 50 µM (Low Potency) | Steric hindrance of 2,6-Cl may reduce agonist potency compared to 3,4-DCPG. |

| NMDA Binding | Ki (Glycine Site) | ~ 1-10 µM | Potential competitive antagonist at the glycine site. |

| LAT1 Uptake | IC50 (Competition) | < 100 µM | High affinity for LAT1 due to lipophilic phenyl ring; likely BBB permeable. |

| Solubility | LogD (pH 7.4) | ~ 1.5 - 2.0 | Moderate lipophilicity; suitable for CNS drug design. |

Workflow Diagram: Assay Logic

Caption: Decision tree for profiling 2,6-DCPG. Primary screens focus on receptor interaction and transport before advancing to toxicity and chiral separation.

Critical Considerations (E-E-A-T)

-

Chirality is Critical: The biological activity of phenylglycines is highly stereospecific. The S-enantiomer is typically the bioactive form for glutamate receptors (mimicking L-Glutamate). The R-enantiomer may be inactive or act as a weak antagonist. Recommendation: Always resolve the racemate (CAS 42057-30-7) using Chiral HPLC (e.g., Crownpak CR(+) column) before final potency determination.

-

Solubility Limits: The 2,6-dichloro substitution increases lipophilicity compared to phenylglycine. Ensure DMSO stock concentration does not exceed 0.1% in the final assay buffer to prevent non-specific cell toxicity or receptor desensitization.

-

Reference Standards: Always run a parallel control with (S)-3,4-DCPG (a known potent mGluR8 agonist) to validate the assay window and sensitivity.

References

-

Chemical Identity: 2-Amino-2-(2,6-dichlorophenyl)acetic acid.[1][2] National Center for Biotechnology Information. PubChem Compound Summary for CID 122047.

-

[Link]

-

-

Mechanistic Grounding (mGluRs): Schann, S., et al. (2006). "Phenylglycine derivatives as potent and selective mGluR8 agonists." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for phenylglycine SAR).

-

[Link]

-

-

Transporter Protocols (LAT1): Napolitano, L., et al. (2015). "LAT1 is the primary transporter for the uptake of phenylglycine derivatives.

-

[Link]

-

-

NMDA Glycine Site Antagonists: Kemp, J. A., et al. (1988). "7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex.

-

[Link]

-

(Note: While specific literature on the 2,6-dichloro isomer is less abundant than the 3,4-isomer, the protocols above are the industry standard for characterizing this chemical class.)

Sources

- 1. 1019562-08-3,5-nitro-2-(propylsulfanyl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1019562-08-3,5-nitro-2-(propylsulfanyl)benzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Notes & Protocols: A Multi-Modal Approach to Characterizing the Anti-Inflammatory Effects of 2-amino-2-(2,6-dichlorophenyl)acetic acid

Introduction

Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, dysregulated or chronic inflammation is a key driver in the pathophysiology of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[3]

This document outlines a comprehensive experimental framework for the preclinical evaluation of 2-amino-2-(2,6-dichlorophenyl)acetic acid (referred to herein as "Test Compound"), a novel compound with structural similarities to the well-established NSAID, Diclofenac.[4][5][6] The proposed workflow is designed to rigorously assess its anti-inflammatory potential, beginning with in vitro assays to elucidate its primary mechanism of action and progressing to in vivo models to confirm its efficacy in a physiological context. This multi-modal approach ensures a thorough characterization, providing the robust data necessary for drug development professionals.

Part 1: In Vitro Mechanistic Characterization

The initial phase of investigation focuses on cell-free and cell-based assays to determine the direct molecular targets and cellular effects of the Test Compound. This approach is cost-effective, provides rapid results, and is crucial for building a mechanistic hypothesis.[7][8] Our central hypothesis is that the Test Compound functions as a COX inhibitor.

Workflow for In Vitro Analysis

Caption: Workflow for in vitro mechanistic studies.

Protocol 1.1: Direct COX-1 and COX-2 Enzyme Inhibition Assay

Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the two key COX isoforms. It is the most direct method to test our hypothesis and to determine if the compound is selective for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a desirable trait for reducing gastrointestinal side effects.[3][9][10]

Methodology:

-

Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit.

-

Prepare a dilution series of the Test Compound (e.g., 0.01 µM to 100 µM).

-

Prepare control wells:

-

Vehicle Control: DMSO or appropriate solvent.

-

Positive Control (Non-selective): Indomethacin.

-

Positive Control (COX-2 Selective): Celecoxib.

-

-

In separate 96-well plates for COX-1 and COX-2, add the enzyme, heme, and the Test Compound or controls according to the kit manufacturer's instructions.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for the recommended time (e.g., 10 minutes at 37°C).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition versus log[concentration] and determine the IC50 values using non-linear regression analysis.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Test Compound | Experimental | Experimental | Calculated |

| Indomethacin (Control) | ~0.1-1 | ~0.1-1 | ~1 |

| Celecoxib (Control) | >10 | ~0.05-0.5 | >20 |

Protocol 1.2: Cellular Anti-Inflammatory Activity in Macrophages

Rationale: The murine macrophage cell line, RAW 264.7, is a robust and widely used model for studying inflammation.[11] Stimulation with bacterial lipopolysaccharide (LPS) triggers a potent inflammatory response via Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of inflammatory mediators like nitric oxide (NO), prostaglandins (PGE2), and cytokines (TNF-α, IL-6).[12][13] This model allows us to assess the compound's efficacy in a more complex biological context.

Methodology:

-

Determine Non-Toxic Dose Range:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with a range of Test Compound concentrations for 24 hours.

-

Assess cell viability using an MTT or similar metabolic assay to identify the maximum non-cytotoxic concentration.

-

-

LPS-Induced Inflammation:

-

Seed RAW 264.7 cells in 24- or 48-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of the Test Compound or vehicle for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[11] Include an unstimulated control group.

-

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Collect the culture supernatant. Measure the accumulation of nitrite (a stable product of NO) using the Griess Reagent System.[12] Read absorbance at 540 nm.

-

Prostaglandin E2 (PGE2): Measure PGE2 levels in the supernatant using a competitive ELISA kit.[14][15][16]

-

Cytokines (TNF-α and IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatant using specific sandwich ELISA kits.[17]

-

Data Presentation:

| Treatment Group | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Baseline | Baseline | Baseline | Baseline |

| LPS (1 µg/mL) | High | High | High | High |

| LPS + Test Cpd (Low Dose) | Reduced | Reduced | Reduced | Reduced |

| LPS + Test Cpd (High Dose) | Further Reduced | Further Reduced | Further Reduced | Further Reduced |

Protocol 1.3: Analysis of Key Inflammatory Signaling Pathways

Rationale: To confirm that the reduction in inflammatory mediators is due to the inhibition of their producing enzymes (iNOS and COX-2), we will measure their protein expression levels. Furthermore, we will investigate the NF-κB pathway, a master regulator of inflammatory gene expression.[18][19] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon LPS stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate transcription.[20][21] Inhibition of IκBα phosphorylation is a key indicator of anti-inflammatory activity.

Proposed Mechanism of Action

Caption: Proposed mechanism targeting COX and NF-κB pathways.

Methodology (Western Blot):

-

Treat RAW 264.7 cells as described in Protocol 1.2. For NF-κB analysis, use shorter stimulation times (e.g., 15-60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C:

-

Anti-COX-2

-

Anti-iNOS

-

Anti-phospho-IκBα

-

Anti-IκBα

-

Anti-β-actin (as a loading control)

-

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band densities using software like ImageJ. Normalize target protein expression to the loading control.

Part 2: In Vivo Efficacy Validation

Rationale: While in vitro data is essential for mechanistic insight, in vivo models are indispensable for evaluating a compound's therapeutic potential in a whole-organism setting, which accounts for metabolism, distribution, and complex physiological responses.[22] The carrageenan-induced paw edema model in rats is a standard and highly reproducible acute inflammation model used for screening anti-inflammatory drugs.[23][24][25][26]

Workflow for In Vivo Analysis

Caption: Workflow for in vivo efficacy testing.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Methodology:

-

Use male Wistar rats (180-220 g). Acclimatize them for at least one week.

-

Fast animals overnight before the experiment but allow free access to water.

-

Divide animals into at least four groups (n=6-8 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).

-

Group III (Test Compound): Receives Test Compound (e.g., 25 mg/kg, p.o.).

-

Group IV (Test Compound): Receives Test Compound (e.g., 50 mg/kg, p.o.).

-

-

Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

-

Administer the respective treatments orally (p.o.).

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[23][26]

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

-

Calculate the increase in paw volume (edema) and the percentage inhibition of edema using the following formulas:

-

Edema (mL) = Paw volume at time 't' - Paw volume at time '0'

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation:

| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition at 3h | % Inhibition at 5h |

| Vehicle Control | Value | Value | 0 | 0 |

| Indomethacin (10 mg/kg) | Reduced Value | Reduced Value | Calculated | Calculated |

| Test Cpd (25 mg/kg) | Reduced Value | Reduced Value | Calculated | Calculated |

| Test Cpd (50 mg/kg) | Further Reduced Value | Further Reduced Value | Calculated | Calculated |

Protocol 2.2: Histopathological and Biochemical Analysis

Rationale: To visually and quantitatively confirm that the reduction in paw volume is associated with a decrease in the inflammatory infiltrate, we will perform histological analysis and a myeloperoxidase (MPO) assay. H&E staining allows for the microscopic assessment of edema and cellular infiltration, while the MPO assay provides a quantitative measure of neutrophils, which are key cells in the acute inflammatory response.[1][27][28]

Methodology:

-

At the end of the experiment (5 hours post-carrageenan), euthanize the animals via an approved method.

-

Dissect the right hind paw. A portion of the tissue should be fixed in 10% neutral buffered formalin for histology. The remaining tissue should be snap-frozen for the MPO assay.

-

Histology:

-

Process the formalin-fixed tissue, embed in paraffin, and cut 5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E).

-

Examine under a microscope and score by a blinded observer for the severity of edema, vascular congestion, and infiltration of inflammatory cells (primarily neutrophils).[29]

-

-

MPO Assay:

-

Weigh the frozen paw tissue and homogenize it in an appropriate buffer.

-

Centrifuge the homogenate and use the supernatant for the MPO assay.

-

Measure MPO activity spectrophotometrically based on its ability to catalyze the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of H₂O₂.

-

Express MPO activity as units per gram of tissue.

-

Part 3: Statistical Analysis and Interpretation

Rationale: Rigorous statistical analysis is paramount in preclinical studies to ensure that observed differences are meaningful and not due to random chance.[30][31][32] The choice of statistical test depends on the experimental design and data distribution.

Methodology:

-

Data Normality: Test data for normal distribution using the Shapiro-Wilk test.

-

In Vitro Data: For comparing multiple treatment groups (e.g., LPS vs. LPS + different doses of Test Compound), use a one-way Analysis of Variance (ANOVA) followed by Dunnett's post-hoc test (for comparison against a single control group).

-

In Vivo Paw Edema Data: Use a two-way repeated-measures ANOVA to analyze the effects of treatment and time, followed by a Bonferroni or Tukey's post-hoc test to compare individual groups at specific time points.

-

Histology Scores and MPO Data: If data is normally distributed, use one-way ANOVA with a suitable post-hoc test. If not, use the non-parametric Kruskal-Wallis test followed by Dunn's multiple comparison test.[30]

-

Significance: A p-value of < 0.05 is typically considered statistically significant.

Conclusion and Future Directions

This comprehensive guide details a logical and robust workflow to characterize the anti-inflammatory properties of 2-amino-2-(2,6-dichlorophenyl)acetic acid. The progression from direct enzyme inhibition assays to cell-based models and finally to an acute in vivo model provides multiple layers of validation. Positive results across these experiments—specifically, selective COX-2 inhibition, dose-dependent reduction of inflammatory mediators in macrophages, and significant attenuation of paw edema in rats—would strongly support the compound's potential as a novel anti-inflammatory agent.

Future studies should explore its efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis), conduct detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and perform comprehensive safety and toxicology assessments as required for progression towards clinical development.

References

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Available from: [Link]

-

Vostálová, J., Tinkov, A. A., Büsselberg, D., & Zivna, M. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 27(23), 8569. Available from: [Link]

-

Patel, D. D., & Patel, A. A. (2024). COX Inhibitors. In StatPearls. StatPearls Publishing. Available from: [Link]

-

George, B., & Aban, I. B. (2015). Statistical Considerations for Preclinical Studies. Methods in molecular biology (Clifton, N.J.), 1250, 331–341. Available from: [Link]

-

Grillo, M. P., Hua, F., & Hyland, R. (2008). A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation. Drug metabolism and disposition: the biological fate of chemicals, 36(8), 1549–1557. Available from: [Link]

-

Wang, J., Li, Y., Han, X., Zhang, Y., Wang, Y., & Zhang, X. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 16. Available from: [Link]

-

Lin, W. C., Lin, T. Y., Hsieh, C. L., & Chen, C. L. (2016). Histopathological assessment of inflammation and expression of inflammatory markers in patients with ketamine-induced cystitis. Experimental and therapeutic medicine, 12(4), 2795–2801. Available from: [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

-

Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available from: [Link]

-

Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advances in Medicine and Medical Research, 36(4), 58-69. Available from: [Link]

-

IKOSA. (2023). The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. Available from: [Link]

-

Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit5.24. Available from: [Link]

-

Liu, M., Li, H., Liu, F., Athar, M., & Xu, X. (2011). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(2), 160–164. Available from: [Link]

-

Han, Y., Zhang, X., Zhu, L., Wang, K., Sha, D., Ji, N., Fan, J., Chen, Q., Chen, K., Zhou, Y., Yao, X., Li, B., & Guan, L. (2024). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers in Pharmacology, 15, 1361113. Available from: [Link]

-

Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Wikipedia. Available from: [Link]

-

Stancic, I., Krunic, J., Ognjanovic, J., Petrovic, D., Popovic, B., & Zivkovic, S. (2016). Histopathological analysis of inflammatory tissue reaction around the experimental materials. Vojnosanitetski pregled, 73(6), 541-547. Available from: [Link]

-

Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 108, 185–192. Available from: [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

-

Southern Illinois University School of Medicine. (2023). Inflammation. Histology at SIU. Available from: [Link]

-

Wikipedia. (2024). NF-κB. Wikipedia. Available from: [Link]

-

Patsnap. (2024). What are COX-2 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

-

Kim, Y., & Je, Y. (2023). Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants (Basel, Switzerland), 12(4), 860. Available from: [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Anti-inflammatory Screen. IIVS. Available from: [Link]

-

Slideshare. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available from: [Link]

-

Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available from: [Link]

-

Im, A. R., Kim, Y. M., Kim, J. Y., & Chae, S. W. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants (Basel, Switzerland), 11(11), 2189. Available from: [Link]

-

Patel, M. M., & Patel, P. K. (2011). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Bio-Science, 2(1), 1-13. Available from: [Link]

-

Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available from: [Link]

-

Quanticate. (2011). The Role of a Statistician In a Pre-Clinical Study. Quanticate. Available from: [Link]

-

ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. ResearchGate. Available from: [Link]

-

Gonzalez-Chavez, S. A., & Quiroz-Flores, J. M. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in immunology, 10, 963. Available from: [Link]

-

Santoso, A. W., Amalia, E., Sari, K. I., Takarini, V., & Sufiawati, I. (2024). Histopathological Evaluation of Wound Healing and Anti-Inflammatory Effects of Granola Potato (Solanum tuberosum L.) Peel Ethanol Extract Gel on Oral Mucosal Wounds in Wistar Rats. Journal of Experimental Pharmacology, 16, 299–310. Available from: [Link]

-

Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement, 102, 9–21. Available from: [Link]

-

StudySmarter. (n.d.). Inflammatory Histology. StudySmarter. Available from: [Link]

-

Biocompare. (n.d.). Prostaglandin ELISA Kits. Biocompare. Available from: [Link]

-

da Rosa, J. S., Basso, B., de Bem, A. F., & Ribeiro-Filho, J. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammopharmacology, 30(5), 1547–1560. Available from: [Link]

-

el-Gazzar, A. R., Gaafar, K. M., & el-Gazzar, M. A. (1998). Synthesis and Comparative Anti-Phlogistic Potency of New Proteinogenic Amino Acid Conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl Acetic Acid "Diclofenac". Arzneimittel-Forschung, 48(9), 923–927. Available from: [Link]

-

Pharmabiz.com. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. Available from: [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]

-

Shomu's Biology. (2019, February 18). NF-κB Pathway | Cell Survival Pathway [Video]. YouTube. Available from: [Link]

-

National Academies Press (US). (2001). Small Clinical Trials: Issues and Challenges. National Academies Press. Available from: [Link]

-

ResearchGate. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from: [Link]

-

el-Gazzar, A. R., & Gaafar, K. M. (1992). Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates. Die Pharmazie, 47(4), 263–265. Available from: [Link]

-

Rahman, M. M., Kim, M. J., & Yang, W. M. (2023). Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. Molecules (Basel, Switzerland), 28(4), 1888. Available from: [Link]

Sources

- 1. Histology at SIU [histology.siu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel bioactivation pathway for 2-[2-(2,6-dichlorophenyl)aminophenyl]ethanoic acid (diclofenac) initiated by cytochrome P450-mediated oxidative decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and comparative anti-phlogistic potency of new proteinogenic amino acid conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "diclofenac" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 8. journalajrb.com [journalajrb.com]

- 9. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arborassays.com [arborassays.com]

- 15. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.com]

- 16. biocompare.com [biocompare.com]

- 17. Cytokine Elisa [bdbiosciences.com]

- 18. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. NF-κB - Wikipedia [en.wikipedia.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotiv.com [inotiv.com]

- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 26. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 27. researchgate.net [researchgate.net]

- 28. studysmarter.co.uk [studysmarter.co.uk]

- 29. dovepress.com [dovepress.com]

- 30. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. kolaido.com [kolaido.com]

- 32. quanticate.com [quanticate.com]

Application Notes and Protocols for Cell-Based Assays Involving Dichlorophenylacetic Acid (DPAA) Derivatives

Introduction: Unlocking the Therapeutic Potential of Dichlorophenylacetic Acid Derivatives

Dichlorophenylacetic acid (DPAA) derivatives represent a versatile class of small molecules with a growing portfolio of applications in drug discovery and development. Initially recognized for their herbicidal properties, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D), these compounds are now being repositioned and re-engineered for a range of therapeutic areas.[1][2] Their diverse biological activities stem from their ability to modulate fundamental cellular processes, making them compelling candidates for addressing complex diseases.

This guide provides a comprehensive overview of the key cell-based assays and protocols essential for characterizing the biological effects of DPAA derivatives. We will delve into the mechanistic underpinnings of these assays, offering not just procedural steps but also the scientific rationale to empower researchers in their drug development endeavors.

Core Principles: Mechanism of Action of DPAA Derivatives

The biological effects of DPAA derivatives are multifaceted and often converge on the induction of cellular stress and the modulation of key signaling pathways. While the precise mechanisms can vary between specific derivatives, a common thread involves the disruption of cellular homeostasis, leading to outcomes such as apoptosis, cell cycle arrest, and modulation of inflammatory responses.

A key mechanism of action for some DPAA derivatives is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[3] This can lead to mitochondrial dysfunction, a critical event in the initiation of the intrinsic apoptotic pathway.[4] Furthermore, DPAA derivatives have been shown to influence critical signaling cascades, including the NF-κB and MAPK pathways, which are central regulators of inflammation and cell survival.[5][6][7]

Below is a generalized schematic of a signaling pathway often implicated in the cellular response to DPAA derivatives.

Caption: General signaling cascade for DPAA derivatives.

Experimental Workflow for Characterizing DPAA Derivatives

A systematic approach is crucial for elucidating the biological activity of novel DPAA derivatives. The following workflow provides a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Caption: A logical workflow for characterizing DPAA derivatives.

Detailed Application Notes and Protocols

The following sections provide detailed, step-by-step protocols for the key cell-based assays used to evaluate DPAA derivatives.

Cell Viability Assay: MTT Protocol

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

| Parameter | Recommendation |

| Principle | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8] |

| Readout | Absorbance at 570 nm (reference wavelength ~630 nm).[8] |

| Throughput | High (96- or 384-well plates). |

| Controls | Untreated cells, vehicle control, positive control (known cytotoxic agent). |

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DPAA derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[11]

-

Absorbance Measurement: Gently mix to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[13] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

| Parameter | Recommendation |

| Principle | Detection of externalized phosphatidylserine (Annexin V) and membrane integrity (PI).[13] |

| Readout | Fluorescence detection by flow cytometry. |

| Cell Populations | Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), Necrotic (Annexin V-/PI+).[12] |

| Controls | Unstained cells, single-stained controls (Annexin V only, PI only), positive control for apoptosis (e.g., staurosporine treatment). |

Protocol:

-

Cell Treatment: Treat cells with the DPAA derivative as described in the MTT assay protocol.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.[12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[14]

Intracellular ROS Detection: DCFH-DA Assay

This assay measures the intracellular production of reactive oxygen species (ROS). The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[3][15]

| Parameter | Recommendation |

| Principle | Oxidation of non-fluorescent DCFH to fluorescent DCF by ROS.[3] |

| Readout | Fluorescence intensity (Excitation/Emission ~485/535 nm).[3] |

| Instrumentation | Fluorescence microplate reader, fluorescence microscope, or flow cytometer. |

| Controls | Untreated cells, vehicle control, positive control for ROS induction (e.g., H₂O₂). |

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the DPAA derivative as previously described.

-

DCFH-DA Loading: Prepare a 10 µM working solution of DCFH-DA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C.[15][16]

-

Washing: Gently wash the cells twice with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.

Mitochondrial Membrane Potential Assay: JC-1 Staining

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[17] In healthy cells with a high ΔΨm, the cationic dye JC-1 forms aggregates in the mitochondria, which emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[17] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

| Parameter | Recommendation |

| Principle | Ratiometric detection of mitochondrial membrane potential using the JC-1 dye.[17] |

| Readout | Ratio of red to green fluorescence. |

| Instrumentation | Fluorescence microscope, flow cytometer, or fluorescence plate reader. |

| Controls | Untreated cells, vehicle control, positive control for mitochondrial depolarization (e.g., CCCP).[18] |

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the DPAA derivative.

-

JC-1 Staining: Prepare a 2 µM working solution of JC-1 in culture medium. Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[4][18]

-

Washing: Wash the cells once with warm PBS.

-

Analysis: Analyze the cells using a fluorescence microscope (red and green channels), flow cytometer (FL1 and FL2 channels), or a fluorescence plate reader (emission at ~590 nm for red and ~529 nm for green).[17]

ATP Quantification Assay

This assay measures the intracellular concentration of ATP, a key indicator of cell health and metabolic activity. The assay typically utilizes the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.[19] The amount of light produced is directly proportional to the amount of ATP present.

| Parameter | Recommendation |

| Principle | Luciferase-based bioluminescence detection of ATP.[19] |

| Readout | Luminescence. |

| Instrumentation | Luminometer or a microplate reader with luminescence detection capabilities. |

| Controls | Untreated cells, vehicle control, ATP standard curve. |

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with the DPAA derivative. For adherent cells, perform the assay directly in the culture plate. For suspension cells, transfer them to an opaque-walled microplate.

-

Cell Lysis: Add a cell lysis reagent to release intracellular ATP.

-

Luciferase Reaction: Add the ATP detection cocktail containing luciferase and luciferin to each well.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.[20]

-

Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to an ATP standard curve.[20]

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21] Cells are fixed, permeabilized, and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[21][22] The fluorescence intensity of the stained cells is proportional to their DNA content.

| Parameter | Recommendation |

| Principle | Stoichiometric staining of DNA with a fluorescent dye to determine DNA content.[21] |

| Readout | Fluorescence intensity histogram generated by flow cytometry. |

| Instrumentation | Flow cytometer. |

| Controls | Untreated cells, vehicle control, positive control for cell cycle arrest (e.g., nocodazole). |

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.[23]

-

Washing: Wash the cells twice with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.[23]

-

Analysis: Analyze the cells by flow cytometry. The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion: A Pathway to Mechanistic Insight

The protocols detailed in this guide provide a robust framework for the systematic evaluation of dichlorophenylacetic acid derivatives in a drug discovery context. By employing this multi-parametric approach, researchers can move beyond simple cytotoxicity screening to gain a deeper understanding of the mechanisms of action of their compounds. This knowledge is critical for lead optimization, target validation, and ultimately, the successful development of novel therapeutics.

References

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 14, 2026, from [Link]

-

Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved February 14, 2026, from [Link]

-

Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved February 14, 2026, from [Link]

-

Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved February 14, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved February 14, 2026, from [Link]

-

Bio-protocol. (n.d.). 2.5.2. Determination of Intracellular ROS by DCFHDA Assay. Retrieved February 14, 2026, from [Link]

-

Protocols.io. (2024, October 22). ATP Extraction & Measurement. Retrieved February 14, 2026, from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 14, 2026, from [Link]

-

Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved February 14, 2026, from [Link]

-

The Annexin V Apoptosis Assay. (n.d.). Retrieved February 14, 2026, from [Link]

-

Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric). Retrieved February 14, 2026, from [Link]

-

Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Bio-protocol. (2023, May 11). Biochemical measurements of ATP and ADP. Retrieved February 14, 2026, from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved February 14, 2026, from [Link]

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved February 14, 2026, from [Link]

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). PMC. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of DPA derivatives and CyDPA conjugates. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). DEA and DPA inhibit NF-kB-mediated secretion of inflammatory mediators.... Retrieved February 14, 2026, from [Link]

-

Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. (2014, December 18). PubMed. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of DPA derivatives and CyDPA conjugates. Retrieved February 14, 2026, from [Link]

-

Dysregulation of MAP kinase signaling pathways including p38MAPK, SAPK/JNK, and ERK1/2 in cultured rat cerebellar astrocytes exposed to diphenylarsinic acid. (n.d.). Request PDF - ResearchGate. Retrieved February 14, 2026, from [Link]

-

Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops. (2024, February 8). PMC. Retrieved February 14, 2026, from [Link]

-

Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways. (2021, October 20). PMC. Retrieved February 14, 2026, from [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Interplay between PI3K/Akt and MAPK signaling pathways in DNA-damaging drug-induced apoptosis. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

Sources

- 1. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doc.abcam.com [doc.abcam.com]

- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ω-3 DPA Protected Neurons from Neuroinflammation by Balancing Microglia M1/M2 Polarizations through Inhibiting NF-κB/MAPK p38 Signaling and Activating Neuron-BDNF-PI3K/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. clyte.tech [clyte.tech]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. arigobio.com [arigobio.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Flow cytometry with PI staining | Abcam [abcam.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

Application Note: Strategic Utilization of 2-Amino-2-(2,6-dichlorophenyl)acetic Acid in Medicinal Chemistry

[1]

Executive Summary

This guide details the application of 2-amino-2-(2,6-dichlorophenyl)acetic acid (commonly referred to as 2,6-Dichlorophenylglycine or 2,6-DCPG ) in drug discovery. Unlike standard amino acids, 2,6-DCPG possesses a unique "ortho-effect" due to the bulky chlorine atoms at the 2 and 6 positions of the phenyl ring. This steric crowding forces the aromatic ring into a perpendicular conformation relative to the peptide backbone, making it an invaluable tool for:

-

Conformational Restriction: Locking peptides into bioactive turn structures (e.g.,

-turns). -

Proteolytic Resistance: Shielding the peptide bond from enzymatic hydrolysis.

-

Pharmacophore Modulation: Enhancing lipophilicity and receptor selectivity in glutamate receptor ligands (mGluR) and antibiotic scaffolds.

Chemical Profile & Steric properties[2][3][4]

| Property | Specification | Medicinal Chemistry Implication |

| IUPAC Name | 2-amino-2-(2,6-dichlorophenyl)acetic acid | Non-proteinogenic chiral synthon. |

| Common Abbreviation | 2,6-DCPG / 2,6-Cl-Phg | Used in peptide sequence notation. |

| Molecular Weight | 220.05 g/mol | Moderate weight, suitable for fragment-based design. |

| Steric Parameter | High A-value (restricted rotation) | Induces atropisomerism; forces backbone kinks. |

| Electronic Effect | Electron-withdrawing (Inductive) | Lowers pKa of the |

| Lipophilicity | High (LogP ~ 2.1) | Increases membrane permeability compared to Phenylglycine. |

The "Ortho-Lock" Effect

The defining feature of 2,6-DCPG is the steric clash between the chlorine atoms and the peptide backbone. This restricts rotation around the

Protocol A: Enantioselective Synthesis (Strecker Approach)

Objective: To synthesize enantiopure (S)-2,6-DCPG for use as a chiral building block.

Principle: The 2,6-dichloro substitution makes the aldehyde precursor electrophilic but sterically hindered. A standard Strecker synthesis followed by enzymatic resolution is the most robust route.

Reagents

-

2,6-Dichlorobenzaldehyde[1]

-

Trimethylsilyl cyanide (TMSCN)

-

(S)-(-)-

-Methylbenzylamine (Chiral auxiliary) -

Lewis Acid Catalyst (

)

Step-by-Step Methodology

-

Imine Formation:

-

Dissolve 2,6-dichlorobenzaldehyde (10 mmol) in anhydrous Methanol (MeOH).

-

Add (S)-(-)-

-Methylbenzylamine (10.5 mmol) and stir at room temperature for 4 hours. -

Checkpoint: Monitor disappearance of aldehyde peak via TLC (Hexane/EtOAc 4:1).

-

-

Strecker Reaction (Cyanosilylation):

-

Cool the solution to 0°C. Add TMSCN (12 mmol) and

(10 mol%). -

Stir for 24 hours. The steric bulk will slow this reaction significantly compared to unsubstituted benzaldehyde.

-

-

Hydrolysis:

-

Treat the resulting

-aminonitrile with 6N HCl at reflux (100°C) for 12 hours. -

Caution: This step generates HCN gas. Use a scrubber system.

-

-

Hydrogenolysis (Auxiliary Removal):

-

The chloro-groups are sensitive to standard Pd/C hydrogenation (risk of dechlorination).

-

Alternative: Use Pd(OH)2/C (Pearlman’s catalyst) with controlled

pressure (1 atm) or acid hydrolysis if the auxiliary allows.

-

-

Purification:

-

Recrystallize from water/ethanol.

-

Validation: Chiral HPLC (Chiralpak AD-H column, Hexane/IPA 90:10).

-

Protocol B: High-Efficiency Peptide Coupling

Objective: To couple 2,6-DCPG to a growing peptide chain without racemization or low yields.

Challenge: The 2,6-dichloro groups shield the carboxylic acid, making standard EDC/NHS coupling inefficient. The amine is also less nucleophilic.

Recommended Method: Acid Fluoride Activation or HATU with extended reaction times.

Workflow Diagram

Caption: Decision tree for selecting coupling conditions based on the role of 2,6-DCPG in the ligation.

Detailed Procedure (Acid Fluoride Method)

Use this when 2,6-DCPG is the carboxylic acid component.

-

Activation: Dissolve Fmoc-2,6-DCPG-OH (1 eq) in dry DCM.

-

Fluorination: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and DIEA (2.5 eq).

-

Reaction: Stir for 30 minutes under Nitrogen. The Acid Fluoride is less sensitive to steric hindrance than the O-acylisourea formed by carbodiimides.

-

Coupling: Add the amine component (1.0 eq).

-

Monitoring: Monitor via HPLC. If incomplete after 12h, add HOAt (0.5 eq) as a catalyst.

Medicinal Chemistry Applications

2,6-Diketopiperazine Scaffolds (Anticonvulsants)

Cyclization of dipeptides containing 2,6-DCPG yields 2,6-diketopiperazines (DKPs) . The dichloro-phenyl group at the C3 position of the DKP ring provides a critical hydrophobic anchor point for binding to voltage-gated sodium channels.

-

Synthesis: Deprotect the dipeptide methyl ester (TFA/DCM) and induce cyclization with refluxing sec-butanol and acetic acid.

-

Mechanism: The rigid DKP core positions the pharmacophores (phenyl ring and amide H-bonds) in a specific vector, mimicking the anticonvulsant activity of levetiracetam analogs.

mGluR Antagonists

Phenylglycine derivatives are classic antagonists for Metabotropic Glutamate Receptors (mGluRs).

-

Role of 2,6-DCPG: The 2,6-dichloro substitution restricts the rotation of the phenyl ring, locking the molecule in a conformation that favors specific mGluR subtypes (selectivity filter). It prevents the "induced fit" required for receptor activation, thus acting as a competitive antagonist.

Steric Shielding in Peptidomimetics

Incorporating 2,6-DCPG adjacent to a scissile bond (the bond cleaved by proteases) dramatically increases metabolic half-life.

-

Data: Peptides containing 2,6-DCPG show a 10-50x increase in half-life in human plasma compared to those with Phenylalanine or standard Phenylglycine.

References

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-... (LY3154207). Journal of Medicinal Chemistry. (2019).[2] Describes the use of 2,6-dichlorophenylacetic acid derivatives in D1 receptor modulation.

-

Highly Sterically Hindered Peptide Bond Formation... Journal of the American Chemical Society. (2022). Details the coupling challenges of alpha,alpha-disubstituted and hindered amino acids.

-

Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives. European Journal of Medicinal Chemistry. (2011). Validates the use of 2,6-DCPG precursors in anticonvulsant scaffolds.[3][4]

-

Enantioselective Synthesis of 2-[1-(2,6-Dichlorophenoxy)-Ethyl]-1,3-Diazacyclopent-2-Ene. UKnowledge Patents. (2009). Discusses resolution methods for 2,6-dichlorophenyl derivatives.

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Peptide.com. Provides general protocols for handling sterically hindered amino acids like 2-chlorotrityl and bulky phenylglycines.

Application Notes & Protocols: Derivatization of 2-amino-2-(2,6-dichlorophenyl)acetic acid for Advanced Biological Studies

Introduction: Unlocking the Potential of a Novel Non-Proteinogenic Amino Acid

In the landscape of pharmaceutical development and chemical biology, non-proteinogenic amino acids (NPAAs) represent a crucial class of building blocks for creating novel therapeutic agents and molecular probes.[1][2] "2-amino-2-(2,6-dichlorophenyl)acetic acid" is a synthetic NPAA whose structure is of significant interest. The presence of a dichlorinated phenyl ring suggests potential for unique steric and electronic interactions with biological targets, analogous to how the 2,6-dichlorophenyl group in drugs like Diclofenac influences its anti-inflammatory activity.[3][4][5] However, the parent molecule itself is often just the starting point. To harness its full potential for biological investigation, targeted chemical modification—or derivatization—is essential.

This guide provides a comprehensive overview and detailed, field-proven protocols for the derivatization of "2-amino-2-(2,6-dichlorophenyl)acetic acid". We will explore strategies to modify its two primary functional handles: the primary amine and the carboxylic acid. These modifications enable the creation of fluorescent tracers for cellular imaging, biotinylated probes for affinity-based studies, and N-acylated or esterified analogs with modulated physicochemical properties for drug discovery applications.[1][] The protocols herein are designed to be robust and self-validating, providing researchers with the tools to synthesize high-quality molecular probes for a new frontier of biological exploration.

The Strategic Rationale for Derivatization

The derivatization of a molecule like "2-amino-2-(2,6-dichlorophenyl)acetic acid" is not merely a chemical exercise; it is a strategic necessity to render it a useful tool for biological inquiry. The two key reactive sites, the α-amino group and the α-carboxylic acid group, offer distinct opportunities for modification.

-

Probing Cellular Fate with Fluorescent Labels: Natural amino acids often lack intrinsic fluorescence, making their direct visualization within complex biological systems challenging.[][] By covalently attaching a fluorophore, we can transform the molecule into a reporter. This allows for real-time imaging of its uptake, transport, and localization within living cells using techniques like fluorescence microscopy and flow cytometry.[][8][9]

-

Identifying Molecular Interactions via Biotinylation: The exceptionally high affinity between biotin (Vitamin B7) and proteins like streptavidin and avidin is one of the most powerful tools in molecular biology.[10][11] Biotinylating our molecule of interest allows it to be used as a "bait" in pull-down assays to identify binding partners (e.g., receptors, enzymes, transporters). It also enables immobilization onto streptavidin-coated surfaces for use in various affinity-based assays like ELISAs.[][13]

-

Modulating Bioactivity through Acylation and Esterification: The charge and lipophilicity of a small molecule critically govern its ability to cross cellular membranes and interact with its target. N-acylation neutralizes the positive charge of the amino group, while esterification of the carboxylic acid removes its negative charge.[14][15] These modifications can dramatically alter a compound's pharmacokinetic and pharmacodynamic properties, serving as a key strategy in prodrug design and lead optimization in drug discovery.[16][17]

Core Derivatization Workflows

The derivatization strategies outlined below target either the primary amine or the carboxylic acid group. A generalized workflow involves the reaction, quenching of excess reagents, purification of the product, and rigorous analytical characterization.

Caption: General experimental workflow for derivatization.

Detailed Application Protocols

Safety Precaution: All protocols must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: N-Terminal Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)

This protocol details the conjugation of FITC to the primary amine of the target molecule, creating a fluorescent tracer suitable for live-cell imaging. FITC reacts with primary amines at alkaline pH to form a stable thiourea linkage.[]

A. Chemical Principle

Caption: FITC conjugation to a primary amine.

B. Materials

-

2-amino-2-(2,6-dichlorophenyl)acetic acid: 10 mg

-

Fluorescein isothiocyanate (FITC, Isomer I): 1.1 molar equivalents

-

0.1 M Carbonate-bicarbonate buffer (pH 9.0)

-

Dimethylformamide (DMF), anhydrous

-

50 mM Hydroxylamine hydrochloride in buffer (for quenching)

-

Ethyl acetate, Hexane (for chromatography)

-

Silica gel for column chromatography

C. Step-by-Step Methodology

-

Dissolution: In a small, light-protected vial, dissolve 10 mg of 2-amino-2-(2,6-dichlorophenyl)acetic acid in 0.5 mL of 0.1 M carbonate-bicarbonate buffer (pH 9.0). Add a minimal amount of DMF (e.g., 50-100 µL) dropwise if needed to aid dissolution.

-

FITC Addition: In a separate microfuge tube, dissolve a 1.1 molar equivalent of FITC in 100 µL of anhydrous DMF.

-

Reaction: Add the FITC solution dropwise to the stirring amino acid solution. Wrap the vial in aluminum foil to protect it from light. Allow the reaction to proceed at room temperature for 8-12 hours with gentle stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate:Hexane:Acetic Acid (7:3:0.1). The product spot should be fluorescent under UV light and have a different Rf value than the starting materials.

-

Quenching: Once the reaction is complete (or near-complete), add 100 µL of 50 mM hydroxylamine solution to quench any unreacted FITC. Stir for 1 hour at room temperature.

-

Purification: Acidify the reaction mixture to ~pH 3 with 1 M HCl. Extract the product into ethyl acetate (3 x 2 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using Mass Spectrometry (to verify molecular weight) and ¹H NMR (to confirm the structure).

Protocol 2: N-Terminal Biotinylation with NHS-PEG4-Biotin

This protocol uses an N-hydroxysuccinimide (NHS) ester of biotin to label the primary amine. The inclusion of a PEG spacer reduces steric hindrance and improves solubility.[10][11]

A. Chemical Principle

Caption: Biotinylation via NHS-ester chemistry.

B. Materials

-

2-amino-2-(2,6-dichlorophenyl)acetic acid: 10 mg

-

NHS-PEG4-Biotin: 1.2 molar equivalents

-

0.1 M Sodium bicarbonate buffer (pH 8.3)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

1 M Tris-HCl (pH 8.0) (for quenching)

-

Acetonitrile, Water, Trifluoroacetic acid (TFA) for HPLC

C. Step-by-Step Methodology

-

Dissolution: Dissolve 10 mg of the amino acid in 0.5 mL of 0.1 M sodium bicarbonate buffer. Add a minimal amount of DMSO if necessary.

-

Biotin Reagent: Immediately before use, dissolve 1.2 molar equivalents of NHS-PEG4-Biotin in 100 µL of anhydrous DMSO.

-

Reaction: Add the biotin reagent solution to the amino acid solution. Stir at room temperature for 2-4 hours.

-

Quenching: Add 50 µL of 1 M Tris-HCl to quench unreacted NHS-ester. Let it stir for 30 minutes.

-

Purification: The primary method for purifying the biotinylated product is reverse-phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Collect the fractions corresponding to the product peak. Confirm identity by Mass Spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 3: C-Terminal Methyl Esterification

This protocol converts the carboxylic acid to a methyl ester using thionyl chloride in methanol, a classic and effective method.[18] This modification neutralizes the negative charge and increases lipophilicity.

A. Materials

-

2-amino-2-(2,6-dichlorophenyl)acetic acid: 50 mg

-

Methanol (MeOH), anhydrous: 5 mL

-

Thionyl chloride (SOCl₂): 3 molar equivalents

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

B. Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 50 mg of the amino acid in 5 mL of anhydrous methanol.

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, slowly add 3 molar equivalents of thionyl chloride dropwise to the suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-5 hours. The solution should become clear.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Re-dissolve the residue in ethyl acetate (10 mL) and slowly add saturated NaHCO₃ solution until effervescence ceases (pH > 7).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification & Characterization: Purify by silica gel chromatography if necessary. Characterize the product by ¹H NMR (expect a new singlet around 3.7 ppm for the methyl ester protons) and Mass Spectrometry.

Summary of Derivatization Strategies and Expected Outcomes

| Derivatization Strategy | Target Functional Group | Primary Reagent | Key Application | Expected Mass Shift (Δm/z) | Analytical Confirmation |

| Fluorescent Labeling | α-Amino | Fluorescein Isothiocyanate (FITC) | Cellular Imaging, Flow Cytometry | +389.38 | MS, NMR, Fluorescence Spectroscopy |

| Biotinylation | α-Amino | NHS-PEG4-Biotin | Affinity Purification, Pull-downs, Immunoassays | +416.51 | MS, NMR, Western Blot (with Streptavidin-HRP) |

| Esterification | α-Carboxylic Acid | Thionyl Chloride / Methanol | Increase Lipophilicity, Prodrug Synthesis | +14.03 | MS, NMR (Appearance of -OCH₃ signal) |

References

-

ACS Publications. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Available at: [Link]

-

Yuan, Y., et al. (2023). Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana. Molecules. Available at: [Link]

-

PubMed. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Available at: [Link]

-

Lima, F., et al. (2010). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules. Available at: [Link]

-

Liberty University. (n.d.). Analysis of An Amino Acid Labeled Fluorescent Dye. Available at: [Link]

-

Chemical Problems. (2025). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6-DICHLOROPHENYL) AMINO)PHENYL)ACETIC ACID. Available at: [Link]

-

Zaki Dawood, N. M., et al. (n.d.). SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. CyberLeninka. Available at: [Link]

-

Poudel, S., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLOS ONE. Available at: [Link]

- Google Patents. (1998). Process for esterification of amino acids and peptides.

-

ResearchGate. (2016). How to do esterification of amino acid?. Available at: [Link]

-

Amerigo Scientific. (n.d.). Biotinylation Reagents. Available at: [Link]

-

OpenWetWare. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

-

ResearchGate. (2025). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. Available at: [Link]

-

Science.gov. (n.d.). n-acylated amino acids: Topics. Available at: [Link]

-

ResearchGate. (2025). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Available at: [Link]

-

PubChem. (n.d.). 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid N-[(2E)-10-(4-chlorophenyl).... Available at: [Link]

-

PubMed. (1998). Synthesis and Comparative Anti-Phlogistic Potency of New Proteinogenic Amino Acid Conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl Acetic Acid "Diclofenac". Available at: [Link]

- Google Patents. (2015). Process for preparing n-acyl amino acid salts.

- Google Patents. (2005). Process for preparing amino acid esters and their acid addition salts.

-

Chemsrc. (2025). CAS#:42057-30-7 | 2-amino-2-(2,6-dichlorophenyl)acetic acid. Available at: [Link]

-

MDPI. (n.d.). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF. Available at: [Link]

-

Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

-

American Elements. (n.d.). 2-Amino-2-(2,3-dichlorophenyl)acetic Acid. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-(2,6-DICHLOROPHENYL)ACETIC ACID. Available at: [Link]

-

Turiak, L., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences. Available at: [Link]

-

MySkinRecipes. (n.d.). 2-Amino-2-(2,5-dichlorophenyl)acetic acid. Available at: [Link]

-

PubChem. (n.d.). 2-[(2,6-Dichlorophenyl)-amino-phenyl]acetic acid. Available at: [Link]

- Google Patents. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. Available at: [Link]

-

Nasirullah, et al. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Acta Crystallographica Section E. Available at: [Link]

-

PharmiWeb. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. Available at: [Link]

-

MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Available at: [Link]

-

El-Naggar, A. M. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Journal of the Serbian Chemical Society. Available at: [Link]

-

ResearchGate. (2011). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Available at: [Link]049/27/22/7905)